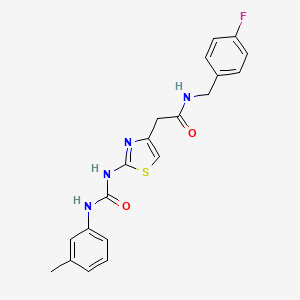

N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

説明

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2S/c1-13-3-2-4-16(9-13)23-19(27)25-20-24-17(12-28-20)10-18(26)22-11-14-5-7-15(21)8-6-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUUBCGAYDDJRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under basic conditions.

Introduction of Urea Moiety: The urea group is introduced by reacting the thiazole derivative with an isocyanate or by using a carbodiimide coupling reagent.

Attachment of Fluorobenzyl Group: The final step involves the alkylation of the thiazole-urea intermediate with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

化学反応の分析

Types of Reactions

N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

科学的研究の応用

Biological Activities

-

Antitumor Activity :

Research indicates that compounds similar to N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide exhibit significant antitumor effects. For example, studies have shown that thiazole derivatives can inhibit tumor cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . -

Antimicrobial Properties :

The compound's structural components suggest potential antimicrobial activity. Similar thiazole derivatives have been evaluated for their efficacy against various bacterial strains, demonstrating promising results in inhibiting growth and survival . -

Trypanocidal Activity :

Thiazole-based compounds have been identified as having trypanocidal properties, effective against Trypanosoma brucei, the causative agent of African sleeping sickness. The lipophilic nature of certain substituents enhances their bioactivity against this pathogen .

Synthesis and Development

The synthesis of N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions including:

- Formation of the Thiazole Ring : Utilizing precursors that undergo cyclization to form the thiazole structure.

- Urea Formation : The reaction between isocyanates and amines leads to the formation of urea linkages which are critical for biological activity.

- Final Coupling Reactions : These reactions often involve coupling agents to facilitate the formation of the final product.

Case Study 1: Antitumor Efficacy

In a study evaluating similar compounds, researchers found that specific thiazole derivatives demonstrated IC values in the nanomolar range against various cancer cell lines. The mechanism was linked to the inhibition of key proteins involved in cell cycle regulation .

Case Study 2: Antimicrobial Activity

A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing zones of inhibition ranging from 15mm to 25mm. These results suggest that modifications in the thiazole structure can enhance antimicrobial potency .

作用機序

The mechanism of action of N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

類似化合物との比較

Similar Compounds

- N-(4-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

- N-(4-bromobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

- N-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Uniqueness

N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is unique due to the presence of the fluorobenzyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability

生物活性

N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure of this compound features a thiazole moiety, a urea functional group, and a fluorobenzyl substituent, which may contribute to its pharmacological properties.

The chemical formula for N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is , with a molecular weight of 384.4 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially influencing both bioavailability and activity.

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Inhibition of Enzymatic Activity : Some derivatives have shown competitive inhibition against enzymes like tyrosinase, which is crucial for melanin production and has implications in pigmentation disorders and melanoma treatment .

- Antimicrobial Activity : Compounds containing thiazole rings have been reported to possess antimicrobial properties, making them candidates for further development in treating infections .

Biological Activity Studies

Several studies have investigated the biological activity of thiazole-based compounds. Here are key findings:

Case Studies

- Tyrosinase Inhibition :

- Antimicrobial Activity :

- Cytotoxicity in Cancer Cells :

Q & A

Basic: What are the key considerations in synthesizing N-(4-fluorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide?

Methodological Answer:

The synthesis involves multi-step reactions, including:

- Thiazole ring formation : Use 2-amino-4-substituted thiazole precursors with acetonitrile under anhydrous AlCl₃ catalysis .

- Ureido linkage introduction : React thiazole intermediates with m-tolyl isocyanate in polar aprotic solvents (e.g., DMF) at controlled temperatures (50–70°C) .

- Final acylation : Couple the intermediate with 4-fluorobenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .

Critical factors : Solvent purity, inert atmosphere (N₂/Ar), and real-time monitoring via TLC or HPLC to track intermediates .

Advanced: How can researchers optimize reaction yield and purity during synthesis?

Methodological Answer:

- Solvent selection : DMF or DMSO enhances solubility of aromatic intermediates, while dichloromethane improves acylation efficiency .

- Catalyst optimization : Triethylamine (TEA) as a base improves nucleophilicity in ureido coupling; Pd/C or Raney Ni may reduce side products .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

- Analytical validation : Confirm structural integrity via ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons) and HRMS (theoretical vs. observed m/z) .

Basic: What characterization techniques are essential for confirming the compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (aromatic, thiazole, and urea protons) and ¹³C NMR (carbonyl signals at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding networks in the ureido-thiazole core .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardize assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48h incubation) .

- Verify compound purity : HPLC (≥95% purity) to exclude impurities affecting activity .

- Dose-response studies : Test a wide concentration range (0.1–100 µM) to identify IC₅₀ discrepancies .

- Structural analogs : Compare with derivatives lacking the 4-fluorobenzyl or m-tolyl groups to isolate pharmacophores .

Basic: What initial biological screenings are recommended for this compound?

Methodological Answer:

- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, A549) with normal cell controls (e.g., HEK293) .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases (e.g., MMP-9) using fluorogenic substrates .

Advanced: What strategies can elucidate the compound’s mechanism of action against cancer cells?

Methodological Answer:

- Molecular docking : Simulate binding to ATP pockets of EGFR (PDB ID: 1M17) or Bcl-2 (PDB ID: 4AQ3) using AutoDock Vina .

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis: Bax/Bcl-2 ratio) .

- Western blotting : Quantify protein expression (e.g., PARP cleavage for apoptosis; p-ERK for proliferation) .

- In vivo validation : Xenograft models (e.g., nude mice with MDA-MB-231 tumors) to assess efficacy and toxicity .

Structure-Activity Relationship (SAR): How do structural modifications influence efficacy?

Methodological Answer:

- Thiazole substitution : Replace m-tolyl with electron-withdrawing groups (e.g., Cl) to enhance antimicrobial activity .

- Fluorobenzyl position : Compare 4-fluoro vs. 2-fluoro analogs; 4-F improves metabolic stability in hepatic microsomes .

- Ureido linker : Replace urea with thiourea to assess impact on kinase selectivity .

- Acetamide chain : Introduce methyl groups to evaluate steric effects on receptor binding .

Advanced: Addressing discrepancies in solubility and stability profiles

Methodological Answer:

- Solubility : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes for in vivo studies .

- pH stability : Conduct accelerated degradation studies (pH 1–10, 37°C) monitored by HPLC .

- Thermal analysis : Differential Scanning Calorimetry (DSC) to identify polymorphic transitions affecting shelf life .

- Comparative studies : Benchmark against analogs with logP values <3 to optimize bioavailability .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。